2-amino-N-(2-chlorophenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide
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Overview
Description
2-amino-N-(2-chlorophenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide is a synthetic organic compound that belongs to the indolizine class of chemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(2-chlorophenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the indolizine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the amino group: Amination reactions using reagents like ammonia or amines.
Attachment of the chlorophenyl and fluorobenzoyl groups: These steps may involve coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the indolizine core or the substituent groups.
Reduction: Reduction reactions could target the carbonyl group in the fluorobenzoyl moiety.
Substitution: Halogenated aromatic rings in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
2-amino-N-(2-chlorophenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide may have applications in various fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The indolizine core may play a crucial role in binding to these targets, while the substituent groups could modulate its activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-(2-chlorophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide
- 2-amino-N-(2-bromophenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide
Uniqueness
The unique combination of the chlorophenyl and fluorobenzoyl groups in 2-amino-N-(2-chlorophenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide may confer distinct biological properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
2-amino-N-(2-chlorophenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClFN3O2/c23-15-5-1-2-6-16(15)26-22(29)18-17-7-3-4-12-27(17)20(19(18)25)21(28)13-8-10-14(24)11-9-13/h1-12H,25H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLNALAWRVHDNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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